molecular formula C18H15NO2 B8700110 2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol CAS No. 36585-48-5

2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol

Cat. No. B8700110
CAS RN: 36585-48-5
M. Wt: 277.3 g/mol
InChI Key: XZOWQMSJRBHFJX-UHFFFAOYSA-N
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Description

2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

36585-48-5

Product Name

2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-methoxy-4-(2-quinolin-2-ylethenyl)phenol

InChI

InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3

InChI Key

XZOWQMSJRBHFJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 61.34 g of acetic anhydride, 34.40 g of 2-methylquinoline and 36.57 g of vanilin were allowed to react with each other under reflux for 16 hours, and 50 cm3 of acetic acid was expelled by distillation. The residue and 250 cm3 of 3 N hydrochloric acid added thereto were heated for one hour. The heated mixture was cooled to deposit crystals, which were separated by filtration. The crystals were suspended in aqueous ammonia and stirred for one hour to expel hydrogen chloride from the crystals. The crystals thus freed from hydrogen chloride were again separated by filtration and collected. They were recrystallized via 2-ethoxyethanol to afford 2-[2-(4-hydroxy-3-methoxyphenyl)-ethenyl]-quinoline in a yield of 63%.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
36.57 g
Type
reactant
Reaction Step Two
Quantity
61.34 g
Type
solvent
Reaction Step Three

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